molecular formula C10H12N2O3S B1386745 (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1105190-84-8

(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No. B1386745
M. Wt: 240.28 g/mol
InChI Key: VETNCOCDGBDTEC-UHFFFAOYSA-N
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Description

“(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” is a chemical compound with the molecular formula C10H12N2O3S . Its average mass is 240.279 Da and its mono-isotopic mass is 240.056870 Da .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which this compound is a derivative of, is often achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These can include halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiazolo[3,2-a]pyrimidine moiety . This moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines and their derivatives have been shown to possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

properties

IUPAC Name

2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-5-6(2)11-10-12(9(5)15)7(4-16-10)3-8(13)14/h7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETNCOCDGBDTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 3
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 4
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 5
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

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